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molecular formula C14H12FNO B8688110 2-(2-Fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone CAS No. 303162-49-4

2-(2-Fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone

Cat. No. B8688110
M. Wt: 229.25 g/mol
InChI Key: RWKAGCIIOFTKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199124B2

Procedure details

Under an argon atmosphere, a solution of diisopropylamine (44 mL, 0.31 mol) in anhydrous tetrahydrofuran (300 mL) was cooled to −78° C. and, with stirring, a solution of 1.6M n-butyl lithium in hexane (190 mL, 0.31 mol) was added dropwise. After the completion of the dropwise addition, the mixture was stirred for 10 min. and a solution of 2-fluoro-4-methylpyridine (34.5 g, 0.31 mol) in anhydrous tetrahydrofuran (30 mL) was added. The reaction mixture was stirred at −10° C. for 30 min. The reaction solution was cooled to −78° C. and a solution of N-(3-methylbenzoyl)propyleneimine (52 g, 0.30 mol) in anhydrous tetrahydrofuran (30 mL) was added dropwise. After the completion of the dropwise addition, the mixture was stirred at room temperature for 2 hrs. Water (100 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was evaporated. The residue was recrystallized from isopropyl ether to give the title compound (35 g, yield 52%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-(3-methylbenzoyl)propyleneimine
Quantity
52 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
52%

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[CH2:8]([Li])CCC.CCCCCC.[F:19][C:20]1[CH:25]=[C:24]([CH3:26])[CH:23]=[CH:22][N:21]=1.[O:27]1[CH2:31][CH2:30][CH2:29][CH2:28]1>O>[F:19][C:20]1[CH:25]=[C:24]([CH2:26][C:31]([C:30]2[CH:29]=[CH:28][CH:7]=[C:5]([CH3:6])[CH:8]=2)=[O:27])[CH:23]=[CH:22][N:21]=1

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
190 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
34.5 g
Type
reactant
Smiles
FC1=NC=CC(=C1)C
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
N-(3-methylbenzoyl)propyleneimine
Quantity
52 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min.
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −10° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC(=C1)CC(=O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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